Cas no 2866308-72-5 (6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid)

6-(tert-Butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a versatile spirocyclic building block used in organic synthesis and pharmaceutical research. Its rigid spirocyclic structure enhances molecular complexity, making it valuable for constructing constrained peptidomimetics and bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating further functionalization. The carboxylic acid moiety allows for diverse derivatization via amidation, esterification, or coupling reactions. This compound’s stability and synthetic flexibility make it suitable for drug discovery, particularly in developing protease inhibitors or conformationally restricted analogs. Its high purity and well-defined stereochemistry further support reproducible results in medicinal chemistry applications.
6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid structure
2866308-72-5 structure
Product Name:6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid
CAS No:2866308-72-5
MF:C12H19NO5
MW:257.282963991165
CID:5653929
PubChem ID:155893518
Update Time:2025-10-30

6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Oxa-6-azaspiro[3.4]octane-6,7-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
    • 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid
    • Inchi: 1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
    • InChI Key: MVMCOYCPPYKUSN-UHFFFAOYSA-N
    • SMILES: C1C2(CC(C(O)=O)N(C(OC(C)(C)C)=O)C2)CO1

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 408.3±45.0 °C(Predicted)
  • pka: 3.87±0.20(Predicted)

6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid Pricemore >>

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Additional information on 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro3.4octane-7-carboxylic acid

Comprehensive Overview of 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS No. 2866308-72-5)

The compound 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS No. 2866308-72-5) is a highly specialized organic molecule with significant applications in pharmaceutical research and synthetic chemistry. Its unique spirocyclic structure and functional groups make it a valuable intermediate in the development of novel therapeutics, particularly in the fields of protease inhibitors and small molecule drug discovery. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety allows for versatile chemical modifications, catering to the growing demand for custom synthesis in modern drug development pipelines.

In recent years, the interest in spirocyclic compounds like 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has surged due to their potential in addressing drug resistance and improving bioavailability. Researchers are actively exploring its role in designing next-generation kinase inhibitors and GPCR-targeted therapies, aligning with the industry's focus on precision medicine. The compound's CAS No. 2866308-72-5 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies and fragment-based drug design.

From a synthetic perspective, the 2-oxa-6-azaspiro[3.4]octane core offers a rigid scaffold that enhances molecular diversity while maintaining metabolic stability. This characteristic is particularly valuable for medicinal chemists working on CNS-targeted drugs, where blood-brain barrier permeability is a critical factor. The Boc-protected carboxylic acid functionality further enables seamless integration into peptide mimetics and bioconjugation strategies, addressing the rising demand for targeted drug delivery systems.

The compound's physicochemical properties, including its logP and hydrogen bonding capacity, have been optimized for high-throughput screening compatibility. Laboratories specializing in combinatorial chemistry often utilize derivatives of 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid to build focused libraries for orphan receptor research. Its CAS registry number 2866308-72-5 consistently appears in patent filings related to anti-inflammatory agents and neuroprotective compounds, underscoring its commercial importance.

Quality control protocols for CAS No. 2866308-72-5 emphasize HPLC purity and NMR characterization, meeting the stringent standards of GMP manufacturing. As the pharmaceutical industry shifts toward continuous flow chemistry, this compound's stability under microwave-assisted synthesis conditions has garnered attention. Recent publications highlight its utility in green chemistry initiatives, particularly for reducing organic solvent waste in multi-step syntheses.

Future research directions for 6-(tert-butoxy)carbonyl-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid may explore its potential in covalent inhibitor design and PROTAC technology, two rapidly evolving areas in drug discovery. The compound's structural features align well with the requirements for allosteric modulator development, addressing the increasing need for selective therapeutic agents with minimal off-target effects. Its spirocyclic framework also shows promise in macrocyclization strategies, a hot topic in peptidomimetic research.

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